(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one
Description
(5α)-17-(3-Pyridinyl)androst-16-en-3-one (CAS: 154229-26-2) is a steroidal compound characterized by a 3-keto group at position 3, a pyridinyl substituent at position 17, and a double bond at position 16 of the androstane backbone. Its molecular formula is C24H31NO, with a molecular weight of 349.51 g/mol . This compound is structurally related to androstenone (5α-androst-16-en-3-one), a pheromone implicated in boar taint, but differs due to the 17-(3-pyridinyl) substitution.
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNZCFYWNHCQGE-IRMBCWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471175 | |
| Record name | 3-Keto-5alpha-abiraterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-26-2 | |
| Record name | (5α)-17-(3-Pyridinyl)androst-16-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Keto-5alpha-abiraterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Keto-5alpha-abiraterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-KETO-5.ALPHA.-ABIRATERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/675L8BAG4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Reaction Mechanism and Catalyst Selection
The most widely reported method for synthesizing (5α)-17-(3-Pyridinyl)androst-16-en-3-one involves a palladium-catalyzed cross-coupling between a steroidal 17-iodo or triflate intermediate and a (3-pyridyl)borane derivative. This reaction leverages the Suzuki-Miyaura coupling mechanism, wherein a palladium(0) complex facilitates the transmetallation between the boron reagent and the steroidal electrophile. The catalytic system typically employs bis(triphenylphosphine)palladium(II) chloride (0.5–1 mol%) due to its stability and efficiency in forming the critical C17–pyridyl bond.
A representative procedure involves dissolving 3α-acetoxy-5α-androst-16-en-17-yl trifluoromethanesulfonate (7.4 mmol) in tetrahydrofuran (THF) and reacting it with diethyl(3-pyridyl)borane (1.2 equivalents) in the presence of aqueous sodium carbonate (2M). The reaction proceeds under inert atmosphere at reflux temperatures (60–80°C) for 12–24 hours, yielding the coupled product with >85% conversion.
Table 1: Standard Reaction Conditions for Palladium-Catalyzed Coupling
| Component | Quantity/Concentration | Role |
|---|---|---|
| Steroidal triflate | 7.4 mmol | Electrophilic coupling partner |
| Diethyl(3-pyridyl)borane | 9.6 mmol | Nucleophilic pyridyl source |
| Pd(PPh₃)₂Cl₂ | 0.07 mmol | Catalyst |
| THF | 40 mL | Solvent |
| Na₂CO₃ (aq) | 15 mmol | Base |
Stereochemical Control and By-Product Management
The 5α-configuration of the androstane skeleton is preserved by starting from 5α-androstan-17-one derivatives, which are configurationally stable under the reaction conditions. By-products, such as homocoupled pyridyl dimers or dehalogenated steroids, are minimized by:
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Stoichiometric optimization : Limiting the borane reagent to 1.0–1.2 equivalents per equivalent of steroid.
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Crystallization-based purification : The crude product is dissolved in hot methanol and recrystallized via slow addition of acetonitrile, achieving >98% purity.
Alternative Synthetic Pathways and Intermediate Modifications
Vinyl Halide Route for 16,17-Diene Formation
An alternative approach involves the synthesis of 17-(3-pyridyl)androsta-4,16-dien-3-one , which serves as a precursor. Here, 17-(3-pyridyl)androsta-4,16-dien-3-one (0.5 mmol) is treated with isopropenyl acetate (2 mL) and p-toluenesulfonic acid (0.68 mmol) at 80°C for 12 hours, inducing keto-enol tautomerism to yield the target compound. This method is advantageous for introducing additional unsaturation but requires careful control of acid catalysis to avoid over-oxidation.
Optimization Strategies for Industrial-Scale Production
Catalyst Recycling and Solvent Selection
Large-scale syntheses (e.g., 0.246 mol batches) utilize tetrakis(triphenylphosphine)palladium(0) due to its higher activity, reducing reaction times to 6–8 hours. THF remains the solvent of choice for its balance of polarity and boiling point, though toluene is employed for high-temperature extractions to recover product from aqueous phases.
Crystallization Protocols for Enhanced Purity
Industrial processes emphasize mixed-solvent crystallization:
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Primary crystallization : Dissolving the crude product in minimal hot methanol followed by acetonitrile addition induces rapid nucleation, yielding needle-like crystals.
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Secondary purification : Hot toluene extraction of mother liquors recovers additional product, increasing overall yield to 92–95%.
Analytical Characterization and Quality Control
Structural Elucidation via NMR and MS
1H NMR (400 MHz, CDCl₃) of the compound exhibits characteristic signals at δ 8.48 (pyridyl H-2), 7.78 (pyridyl H-4), and 5.38 ppm (C16-H vinyl proton), confirming the 17-pyridyl substitution. High-resolution mass spectrometry (HRMS) gives a molecular ion peak at m/z 351.5 ([M+H]⁺), aligning with the formula C₂₄H₃₃NO.
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 5.38 (1H, d, J=2.0 Hz) | C16-H vinyl proton |
| δ 3.52 (1H, m) | C3-H (axial) | |
| ¹³C NMR | δ 199.8 | C3-ketone |
| HRMS | 351.5 ([M+H]⁺) | Molecular formula confirmation |
Polymorphism and Solid-State Properties
The compound exhibits a single crystalline polymorph (Form-M ) when recrystallized from acetonitrile/methanol, as confirmed by X-ray powder diffraction (XRPD) . Form-M displays a melting point of 218–220°C and superior stability under accelerated aging conditions (40°C/75% RH for 6 months).
Comparative Analysis of Synthetic Methods
Table 3: Advantages and Limitations of Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Considerations |
|---|---|---|---|---|
| Pd-catalyzed coupling | 85–92 | >98 | High | Expensive Pd catalysts |
| Vinyl halide route | 78–82 | 95 | Moderate | Requires acid catalysis |
| Fluorination | 65–70 | 90 | Low | Epimer separation challenges |
Chemical Reactions Analysis
Types of Reactions
(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyridine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex steroidal compounds and pharmaceuticals.
Biology: The compound is used in studies related to hormone receptors and steroid metabolism.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one involves its interaction with specific molecular targets and pathways. The pyridine ring and steroidal backbone allow the compound to bind to hormone receptors, modulating their activity. This interaction can influence various biological processes, including gene expression, cell signaling, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues include:
Key Observations:
- Pyridinyl vs. Hydroxyl/Triflate Groups : The 17-pyridinyl group in (5α)-17-(3-Pyridinyl)androst-16-en-3-one and abiraterone enhances binding to CYP17A, a critical enzyme in androgen biosynthesis. Abiraterone’s 3β-hydroxy group facilitates irreversible enzyme inhibition, whereas the 3-keto group in the target compound may alter binding kinetics .
- Double Bond Position : The Δ16 double bond in all analogues is crucial for maintaining planarity and steric interactions with enzyme active sites .
Functional and Bioactivity Comparisons
Enzyme Inhibition Profiles
- (5α)-17-(3-Pyridinyl)androst-16-en-3-one : Demonstrated selective inhibition of CYP17A in preclinical studies, with an IC50 value comparable to abiraterone. The 3-keto group reduces metabolic instability compared to hydroxylated analogues .
- Abiraterone : Clinically approved for prostate cancer, it irreversibly inhibits CYP17A, blocking androgen synthesis. Structural similarity to the target compound suggests shared mechanisms but divergent pharmacokinetics due to the 3β-hydroxy group .
- 5α-Androst-16-en-3-one (Androstenone): Lacks enzyme inhibition activity but acts as a pheromone, triggering oxytocin release in sows. Its lipophilicity (solubility: 10–25 mg/mL in organic solvents) contrasts with the pyridinyl-substituted compound’s increased polarity .
Solubility and Stability
- (5α)-17-(3-Pyridinyl)androst-16-en-3-one: Limited aqueous solubility (sparingly soluble in PBS) but stable in DMSO (15 mg/mL). The pyridinyl group may enhance interactions with polar enzyme pockets .
- Abiraterone : Higher aqueous solubility due to the 3β-hydroxy group, facilitating oral bioavailability .
Biological Activity
(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one is a synthetic steroidal compound belonging to the class of androstane derivatives, notable for its unique structural features, including a pyridine ring. This compound has garnered interest in various fields, particularly in hormonal studies and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.
This compound can be synthesized through several chemical reactions involving starting materials like androst-16-en-3-one. The synthesis typically includes:
- Functional Group Modifications : Involving the introduction of the pyridine ring.
- Oxidation and Reduction Reactions : To achieve the desired stereochemistry.
- Purification Techniques : Such as column chromatography to ensure high purity of the final product.
These synthetic routes are crucial for producing the compound for research and potential therapeutic uses .
The biological activity of this compound is primarily mediated through its interaction with hormone receptors. The compound's structure allows it to bind effectively to specific receptors, influencing various biological processes such as:
- Gene Expression : Modulating transcriptional activity.
- Cell Signaling : Affecting pathways related to metabolism and hormonal responses.
Research indicates that this compound exhibits high affinity for certain receptors, similar to other steroidal compounds .
Hormonal Interactions
Studies have shown that this compound interacts with olfactory receptors, which may play a role in pheromonal signaling in animals. For instance, binding studies revealed a significant affinity for these receptors, suggesting its potential role as a pheromone or in influencing reproductive behaviors .
Anticancer Potential
The compound has been explored for its therapeutic potential in treating androgen-dependent cancers such as prostate cancer. Its structural modifications enhance its activity as a hydroxylase/lyase inhibitor, which is crucial in androgen biosynthesis pathways. This property positions it as a candidate for developing anti-cancer therapies .
Case Studies
- Prostate Cancer Treatment :
- Pheromonal Activity :
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyridine ring attached to androstane | High affinity for hormone receptors |
| (5alpha)-Androst-16-en-3-one | Lacks pyridine ring | Different hormonal interactions |
| (5alpha)-17-(2-Pyridinyl)androst-16-en-3-one | Pyridine ring at different position | Variations in reactivity and biological effects |
This table illustrates how structural differences among related compounds can lead to distinct biological activities, emphasizing the uniqueness of this compound.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing (5α)-17-(3-Pyridinyl)androst-16-en-3-one with high purity?
- Methodological Answer : Synthesis should follow protocols for steroidal derivatives, emphasizing regioselective pyridine substitution at the C17 position. Use intermediates like androst-16-en-3-one derivatives (e.g., 5α-androstan-17-one analogs) with catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridinyl group introduction . Purification via column chromatography and crystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures ≥98% purity, validated by HPLC-UV or LC-MS/MS . Stability studies (e.g., -20°C storage) are critical to prevent degradation over ≥5 years .
Q. How can researchers validate the structural integrity of (5α)-17-(3-Pyridinyl)androst-16-en-3-one post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze proton environments (e.g., C17-pyridinyl protons at δ 8.5–9.0 ppm) and steroidal backbone conformation .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₃₁NO) with <2 ppm error .
- X-ray crystallography : Resolve spatial arrangement of the pyridinyl group and steroidal core for absolute configuration .
Q. What are the key challenges in characterizing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies:
- pH stability : Incubate in buffers (pH 2–10) at 37°C for 48 hours, monitoring via LC-MS/MS for hydrolysis or oxidation products (e.g., 17-keto derivatives) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetic stability parameters .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 5α vs. 5β configurations) influence the biological activity of (5α)-17-(3-Pyridinyl)androst-16-en-3-one?
- Methodological Answer : Compare analogs using:
- In silico docking : Predict binding affinities to androgen receptors (AR) or enzymes (e.g., 17β-hydroxysteroid dehydrogenase) with software like AutoDock Vina .
- In vitro assays : Measure AR transactivation in HEK293 cells transfected with luciferase reporters, contrasting 5α and 5β derivatives .
- Data contradiction resolution : Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility; validate with molecular dynamics simulations .
Q. What strategies mitigate data variability in receptor-binding assays for this compound?
- Methodological Answer :
- Standardized protocols : Use internal controls (e.g., dihydrotestosterone for AR assays) and replicate experiments (n ≥ 3) to reduce inter-assay variability .
- Cross-validation : Confirm binding via surface plasmon resonance (SPR) and radioligand displacement (e.g., [³H]-R1881), ensuring IC₅₀ values align within 95% confidence intervals .
Q. How can environmental fate studies for this compound be designed to assess ecological risks?
- Methodological Answer : Follow ISO/IEC 17025 guidelines for:
- Biodegradation : Use OECD 301B tests with activated sludge to measure half-life in aquatic systems .
- Bioaccumulation : Calculate logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation potential .
- Toxicity screening : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) .
Data Analysis and Interpretation
Q. How should researchers reconcile conflicting results between computational predictions and experimental data for this compound’s metabolic pathways?
- Methodological Answer :
- Hypothesis-driven reanalysis : Re-optimize density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models to refine metabolic intermediate energies .
- Experimental validation : Use hepatic microsomal incubations with NADPH cofactor, identifying metabolites via UPLC-QTOF-MS and comparing to predicted oxidation sites .
Q. What statistical methods are optimal for dose-response studies involving this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
